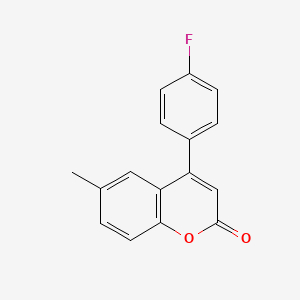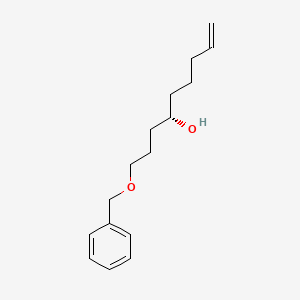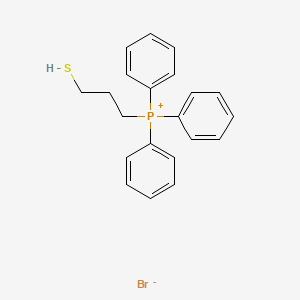
2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopiran-2-ona, 4-(4-fluorofenil)-6-metil- es un compuesto químico que pertenece a la familia de los benzopiranos. Los benzopiranos son conocidos por sus diversas actividades biológicas y a menudo se estudian por sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2H-1-Benzopiran-2-ona, 4-(4-fluorofenil)-6-metil- típicamente implica la condensación de materiales de partida apropiados bajo condiciones controladas. Un método común involucra la reacción de 4-fluorobenzaldehído con 6-metil-2H-croman-2-ona en presencia de una base como el carbonato de potasio. La reacción generalmente se lleva a cabo en un solvente como etanol o metanol a temperaturas elevadas para facilitar la formación del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean pasos de purificación como la recristalización o la cromatografía para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
2H-1-Benzopiran-2-ona, 4-(4-fluorofenil)-6-metil- experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo para formar productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El grupo fluorofenilo permite reacciones de sustitución aromática electrófila, donde se pueden introducir sustituyentes como grupos nitro o amino.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nitración utilizando ácido nítrico y ácido sulfúrico.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o alcanos.
Sustitución: Formación de derivados nitro o amino.
Aplicaciones Científicas De Investigación
2H-1-Benzopiran-2-ona, 4-(4-fluorofenil)-6-metil- tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se estudia por su potencial como inhibidor de enzimas o modulador de receptores.
Medicina: Se investiga por sus propiedades antiinflamatorias, anticancerígenas y antimicrobianas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2H-1-Benzopiran-2-ona, 4-(4-fluorofenil)-6-metil- involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y conduciendo a varios efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas quinasas, afectando así las vías de señalización celular involucradas en la inflamación o la progresión del cáncer.
Comparación Con Compuestos Similares
Compuestos similares
- 2H-1-Benzopiran-2-ona, 4-(4-fluorofenil)-7-hidroxi-
- 2H-1-Benzopiran-2-ona, 4-(2-cloro-4-fluorofenil)-7-hidroxi-
Singularidad
La presencia de un grupo metilo en la posición 6 y un grupo fluorofenilo en la posición 4 distingue a 2H-1-Benzopiran-2-ona, 4-(4-fluorofenil)-6-metil- de otros derivados de benzopirano. Estas características estructurales contribuyen a su reactividad química única y sus posibles actividades biológicas.
Propiedades
Número CAS |
879416-96-3 |
|---|---|
Fórmula molecular |
C16H11FO2 |
Peso molecular |
254.25 g/mol |
Nombre IUPAC |
4-(4-fluorophenyl)-6-methylchromen-2-one |
InChI |
InChI=1S/C16H11FO2/c1-10-2-7-15-14(8-10)13(9-16(18)19-15)11-3-5-12(17)6-4-11/h2-9H,1H3 |
Clave InChI |
YAONVVLBLBMRSJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC(=O)C=C2C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Hydroxymethyl)phenyl]-2-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12591518.png)
![3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide](/img/structure/B12591528.png)
![1,2,4-Dithiazolidine-3,5-dione, 4-[(1S)-1-methylpropyl]-](/img/structure/B12591529.png)

![(2S)-2-[(Phenylsulfanyl)methyl]butan-1-ol](/img/structure/B12591537.png)
![3-Bromo-4-[(cyclopropylmethyl)sulfamoyl]benzoic acid](/img/structure/B12591541.png)
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzamide](/img/structure/B12591547.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2,4-dihydroxybenzamide](/img/structure/B12591552.png)
![3-[Tri(propan-2-yl)silyl]-2H-1-benzopyran-2-one](/img/structure/B12591560.png)

![2-[3,4-Bis(dodecyloxy)phenyl]-1,10-phenanthroline](/img/structure/B12591579.png)


![4,6-Dimethoxybenzo[b]thiophene](/img/structure/B12591595.png)
